

# Technical Guide: Spectroscopic Profiling of 4-Benzyl-4-methylcyclohex-2-enone

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## Compound of Interest

Compound Name: 4-Benzyl-4-methylcyclohex-2-enone

CAS No.: 1207111-35-0

Cat. No.: B059193

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## Executive Summary & Structural Context

The 4,4-disubstituted cyclohexenone motif represents a challenging but critical scaffold in natural product synthesis (e.g., terpenes, steroids). The introduction of a quaternary center at the C4 position eliminates the possibility of aromatization and locks the ring conformation, creating distinct spectroscopic signatures.

This guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles required to unambiguously validate the structure of **4-benzyl-4-methylcyclohex-2-enone**.

## Structural Parameters[1][2][3][4][5][6][7]

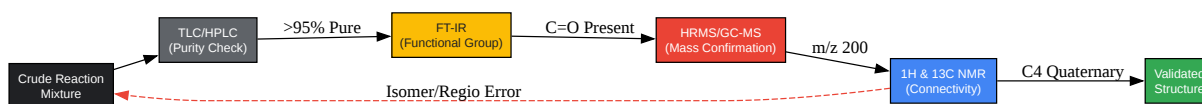
- IUPAC Name: 4-benzyl-4-methylcyclohex-2-en-1-one[1]
- Molecular Formula:  
[2]
- Molecular Weight: 200.28 g/mol [2][1]
- Key Features: Conjugated Enone, Quaternary Carbon (C4), Benzyl Moiety.

## Synthesis & Sample Origin (Contextual Grounding)

To understand the impurity profile and spectral expectations, one must recognize the synthetic origin. This compound is typically accessed via Robinson Annulation or Regioselective Alkylation.

Primary Synthetic Route (Robinson Annulation): Reaction of 2-methyl-1,3-cyclohexanedione with benzyl bromide followed by step-wise reduction/elimination, or via the annulation of methyl vinyl ketone with a 2-benzyl-2-methyl-aldehyde equivalent.

Diagram 1: Spectroscopic Validation Workflow The following workflow illustrates the logical progression for validating this specific scaffold, prioritizing non-destructive techniques.



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Caption: Logical workflow for structural validation. NMR is the final gatekeeper due to the regioisomeric potential of cyclohexenones.

## Infrared Spectroscopy (FT-IR) Data

IR is the first-line diagnostic tool to confirm the conjugated enone system. The conjugation lowers the carbonyl stretching frequency compared to a saturated ketone.

Functional Group	Frequency ( )	Intensity	Assignment / Causality
C=O Stretch	1670 - 1685	Strong	Conjugated ketone (lowered from 1715 due to resonance).
C=C Stretch	1615 - 1630	Medium	Alkene double bond conjugated with carbonyl.
Aromatic C=C	1600, 1585, 1495	Med/Weak	Benzyl ring breathing modes.
C-H (sp <sup>2</sup> )	3020 - 3060	Weak	Aromatic and vinylic C-H stretches.
C-H (sp <sup>3</sup> )	2850 - 2960	Medium	Methyl and methylene (cyclohexyl/benzyl) stretches.

Diagnostic Note: If the C=O stretch appears above 1700

, the double bond has migrated (deconjugated), or the quaternary center formation failed (leaving a saturated ketone).

## Mass Spectrometry (MS) Profile

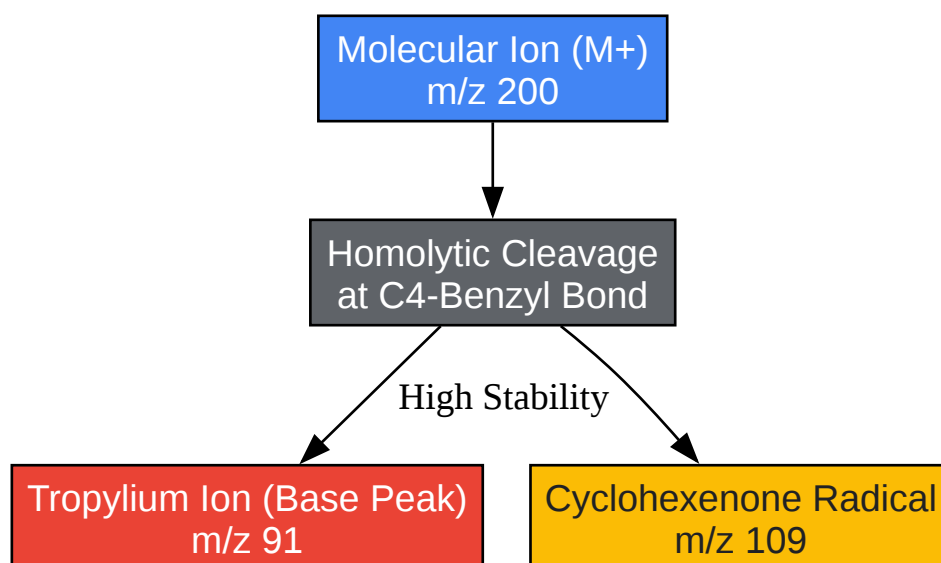
Mass spectrometry provides crucial evidence for the benzyl group and the stability of the molecular ion.

## Electron Impact (EI, 70 eV)

- Molecular Ion ( ): m/z 200 (Distinct, usually 10-30% intensity).
- Base Peak: m/z 91 (Tropylium ion, ).

- Mechanism:<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> The benzyl group cleaves readily at the quaternary center, rearranging to the highly stable aromatic tropylium cation. This is the primary diagnostic fragment.
- Key Fragments:
  - m/z 109 ( ): The cyclohexenone core cation after benzyl loss.
  - m/z 185 ( ): Loss of the methyl group (minor).

Diagram 2: Fragmentation Pathway Visualization of the dominant ionization pathway leading to the base peak.



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Caption: The formation of the m/z 91 tropylium ion is the definitive MS signature for benzyl-substituted scaffolds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for establishing the regiochemistry (4,4-substitution pattern).

## NMR Data (400 MHz, )

The absence of a proton at C4 simplifies the splitting of the enone protons.

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment & Logic
Ar-H	7.15 - 7.35	Multiplet	-	5H	Benzyl aromatic protons.
H-3	6.65	Doublet	10.0	1H	-proton of enone. Deshielded by resonance. Only couples to H-2 (no H-4 neighbor).
H-2	5.85	Doublet	10.0	1H	-proton of enone. Shielded relative to H-3.
Bn-CH <sub>2</sub>	2.85	Singlet (or AB q)	-	2H	Benzyl methylene. Often a singlet due to free rotation, but can be an AB quartet if ring is rigid.
H-6	2.35 - 2.50	Multiplet	-	2H	-to-carbonyl methylene.
H-5	1.85 - 2.05	Multiplet	-	2H	-methylene.
C4-CH <sub>3</sub>	1.20	Singlet	-	3H	Diagnostic Singlet.

Confirms  
quaternary  
nature.

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#### Critical Analysis:

- The H-2/H-3 System: In a 4-monosubstituted system, H-3 would appear as a doublet of doublets (coupling to H-2 and H-4). In this 4,4-disubstituted molecule, H-3 is a clean doublet ( Hz). This is the "smoking gun" for the quaternary center.

#### NMR Data (100 MHz, )

Carbon Type	(ppm)	Assignment
C=O	199.5	Carbonyl (C1). Typical for conjugated cyclohexenones.
C-3	158.2	-alkene carbon. Highly deshielded.
Ar-C (ipso)	136.8	Benzyl ipso carbon.
Ar-C	128-130	Aromatic signals (ortho, meta, para).
C-2	127.5	-alkene carbon.
Bn-CH <sub>2</sub>	44.5	Methylene linking ring and phenyl.
C-4	39.8	Quaternary Carbon. Low intensity.
C-6	34.2	-methylene.
C-5	29.5	-methylene.
CH <sub>3</sub>	23.1	Methyl group at C4.

## Experimental Protocol: Standard Characterization Workflow

Note: This protocol assumes a purified sample isolated via column chromatography (Silica gel, Hexanes/EtOAc).

- Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of (filtered through basic alumina to remove acidity if the compound is acid-sensitive).
- Acquisition:

- Run a standard proton scan (16 scans) to verify purity.
- Check the region at 5.8–6.7 ppm. If multiplets are complex (dd), the quaternary center may not be formed (presence of proton at C4).
- Look for the singlet at ~1.2 ppm. If it is a doublet, the methyl is attached to a tertiary carbon, not a quaternary one.
- Validation: Compare the integration of the aromatic region (5H) to the enone protons (1H each). A 5:1 ratio confirms the benzyl incorporation.

## References

- PubChem. (n.d.).<sup>[6][7][8]</sup> **4-Benzyl-4-methylcyclohex-2-enone** (Compound).<sup>[1]</sup> National Library of Medicine. Retrieved from [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general enone and benzyl shift predictions).
- Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Retrieved from [\[Link\]](#)
- Caine, D. (1976). Robinson Annulation and Related Methods. In Organic Reactions. Wiley. (Foundational text for the synthesis of 4,4-disubstituted cyclohexenones).

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## Sources

- 1. 4-Benzyl-4-methylcyclohex-2-enone | C<sub>14</sub>H<sub>16</sub>O | CID 13618559 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 2-Benzylidene-4-methylcyclohexanone | C<sub>14</sub>H<sub>16</sub>O | CID 12710946 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. westfield.ma.edu \[westfield.ma.edu\]](https://www.westfield.ma.edu)
- [5. Synthesis of \(+\)-\(1R,2R,4R,6S\)-1,6-epoxy-4-benzyloxycyclohexan-2-ol, a key precursor to inositol monophosphatase inhibitors, from \(-\)-quinic acid \[ \] 1 - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [6. pubchem.ncbi.nlm.nih.gov \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [7. 4-Methyl-2-cyclohexenone | C7H10O | CID 10920469 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. \(4S\)-4-methyl-4-phenylcyclohex-2-en-1-one | C13H14O | CID 12587477 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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